Zirconium dichloride oxide hydrate

Descripción general

Descripción

Zirconium dichloride oxide hydrate is utilized as a precursor to prepare other zirconium compounds. It is employed in acid dyes, pigment toners, and antiperspirants. It finds an application as a rubber additive and fiber treatment agent. It is also used in paint drying, refractories, ceramics, and glaze .

Synthesis Analysis

Zirconium dichloride oxide hydrate can be synthesized via various methods. For instance, Karami and Kiani prepared silica gel-supported ZrOCl2·8H2O via refluxing a mixture of the grafted silica gel with zirconium (IV) oxychloride in chloroform for 2 hours . Another method involves the in situ preparation and use of zirconium hydride catalysts .

Molecular Structure Analysis

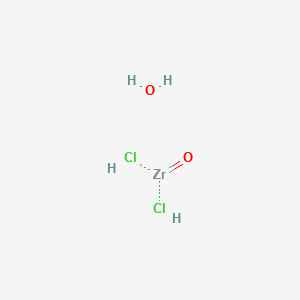

Zirconium dichloride oxide hydrate adopts a tetrameric structure, consisting of the cation [Zr4(OH)8]8+. This structure features four pairs of hydroxide bridging ligands linking four Zr4+ centers .

Chemical Reactions Analysis

Zirconium dichloride oxide hydrate has been used in various chemical reactions. For instance, it has been used in the development of a mild method for the in situ preparation and use of zirconium hydride catalysts . It has also been used in the synthesis of esters from alcohols and 1,3-diketones .

Physical And Chemical Properties Analysis

Zirconium dichloride oxide hydrate is a white, odorless crystal solid with a molecular weight of 198.16 g/mol. It is soluble in cold water, methanol, diethyl ether, and slightly soluble in hydrochloric acid (HCl) .

Aplicaciones Científicas De Investigación

Catalysis

Zirconyl chloride hydrate can be used as a building block for a new series of mixed zirconium phosphonates . These compounds may have potential uses in catalysis , facilitating various chemical reactions by lowering the activation energy or changing the reaction mechanism.

Ion Exchange

The mixed zirconium phosphonates derived from Zirconyl chloride hydrate can also be used in ion exchange . Ion exchange is a process widely used in water purification and is also important in many chemical synthesis and separation processes.

Photophysics

Zirconyl chloride hydrate and its derivatives can be used in photophysics . Photophysics involves the study of the behavior of molecules when they absorb light, which is crucial in many areas such as solar energy conversion, photochemistry, and laser technology.

Nanocatalysts

Zirconia-based nanomaterials, which can be synthesized from Zirconyl chloride hydrate, have found numerous applications as nanocatalysts . Nanocatalysts enhance the rate of chemical reactions, providing a larger surface area for reactant molecules.

Nanosensors

Zirconia-based nanomaterials can also be used to develop nanosensors . These sensors can detect changes in the environment at the nanoscale, making them useful in various fields such as environmental monitoring, medical diagnostics, and industrial process control.

Biomedical Applications

Zirconia-based nanomaterials have exceptional biomedical applications in dentistry and drug delivery . For instance, they can be used in dental implants due to their excellent mechanical properties and biocompatibility. In drug delivery, they can be used to carry therapeutic agents directly to the target site, improving the efficiency of the treatment.

Biological Properties

Zirconia-based nanomaterials exhibit interesting biological properties such as anti-microbial, antioxidant, and anti-cancer activity . These properties make them potential candidates for use in the development of new therapies and treatments in the medical field.

Adsorbents

Zirconia-based nanomaterials can act as effective adsorbents . They can be used to remove pollutants from water and air, contributing to environmental protection and sustainability.

Mecanismo De Acción

Target of Action

Zirconyl chloride hydrate, also known as oxozirconium hydrate dihydrochloride or zirconium dichloride oxide hydrate, is a versatile compound with a wide range of applications. It is primarily used as a building block for a new series of mixed zirconium phosphonates . These phosphonates have potential uses in catalysis and ion exchange , indicating that the primary targets of zirconyl chloride hydrate are the reactants involved in these processes.

Mode of Action

Zirconyl chloride hydrate interacts with its targets through a process known as hydrolysis . This compound is produced by the hydrolysis of zirconium tetrachloride or by treating zirconium oxide with hydrochloric acid . It adopts a tetrameric structure, consisting of the cation [Zr 4 (OH) 8] 8+, which features four pairs of hydroxide bridging ligands linking four Zr 4+ centers .

Biochemical Pathways

It is known that this compound plays a crucial role in the synthesis of zirconia-based nanomaterials . For instance, hydrothermal treatment of a zirconyl chloride octahydrate precursor and NH 4 OH at 200 °C for 12 h can result in pure tetragonal zirconia nanoparticles . These nanoparticles have numerous applications as nanocatalysts, nanosensors, adsorbents, and more .

Pharmacokinetics

It is known that this compound is a white solid and is the most common water-soluble derivative of zirconium , which may influence its bioavailability.

Result of Action

The result of zirconyl chloride hydrate’s action is the production of various zirconium-based compounds with a wide range of applications. For example, it can be used to produce mixed zirconium phosphonates used in catalysis and ion exchange . Additionally, it can be used in the synthesis of zirconia-based nanomaterials with applications as nanocatalysts, nanosensors, adsorbents, and more .

Action Environment

The action of zirconyl chloride hydrate can be influenced by various environmental factors. For instance, the hydrolysis process that produces this compound can be affected by the presence of other chemicals, temperature, and pressure . .

Safety and Hazards

Propiedades

IUPAC Name |

oxozirconium;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.O.Zr/h2*1H;1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTPZBJEHPOUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Zr].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4O2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium dichloride oxide hydrate | |

CAS RN |

15461-27-5 | |

| Record name | Zirconium dichloride oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Zirconyl Chloride Hydrate in preparing Zirconia-based materials?

A1: Zirconyl Chloride Hydrate serves as a key precursor in synthesizing Zirconia-baryta (BSZ) materials [, ]. The co-precipitation method utilizes Zirconyl Chloride Hydrate alongside Barium Chloride, with Sodium Hydroxide acting as the precipitating agent. This process leads to the formation of BSZ precursors, which are then sintered to obtain the final Zirconia-baryta material.

Q2: How does the synthesis process influence the characteristics of the final BSZ powder?

A2: The research indicates that controlling various parameters during the co-precipitation method significantly impacts the properties of the resulting BSZ powder []. Factors like stirring rate, pH level, reaction temperature, and pre-sintering temperature all play crucial roles in determining the crystallization behavior and particle morphology of the BSZ powder. For instance, a study found that optimal conditions involved a stirring rate of 280 rad/min, a pH of 10, a reaction temperature of 80°C, and a pre-sintering temperature of 800°C [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

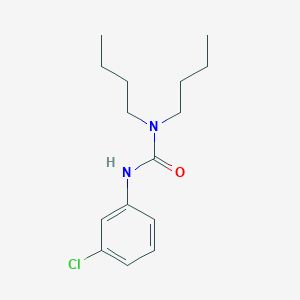

![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)